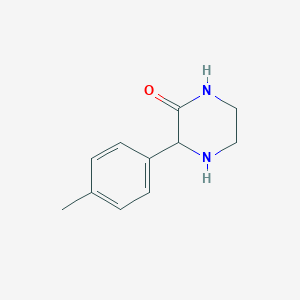

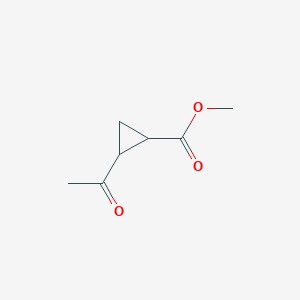

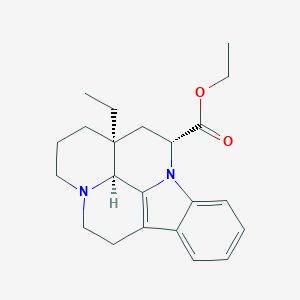

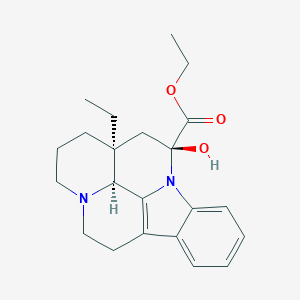

3-(4-Methylphenyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Piperazine derivatives are synthesized through various methods, including cyclocondensation reactions, Mannich reactions, and reactions with different reagents and catalysts. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution . Another example is the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione through the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . These methods could potentially be adapted for the synthesis of 3-(4-Methylphenyl)piperazin-2-one.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring . These techniques could be employed to analyze the molecular structure of 3-(4-Methylphenyl)piperazin-2-one.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including cyclocondensation and Mannich reactions, as mentioned earlier. Additionally, piperazine itself can act as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . The reactivity of the piperazine moiety in 3-(4-Methylphenyl)piperazin-2-one could be explored in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and biological activity, are often evaluated in the context of their potential pharmaceutical applications. For example, some piperazine derivatives have been investigated for their antidepressant and antianxiety activities , while others have been evaluated for their antimicrobial and anthelmintic activities . These properties would be relevant to the analysis of 3-(4-Methylphenyl)piperazin-2-one, especially if it is being considered for similar applications.

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFUIHADWKAZNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

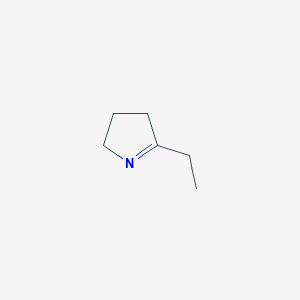

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)NCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440320 |

Source

|

| Record name | 3-(4-methylphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)piperazin-2-one | |

CAS RN |

157977-91-8 |

Source

|

| Record name | 3-(4-methylphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)